molecular formula C19H21N7O B12248306 3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

Cat. No.: B12248306
M. Wt: 363.4 g/mol
InChI Key: WGQFVWDSVLILDY-UHFFFAOYSA-N
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Description

3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a complex heterocyclic compound. It features a triazolo-pyridazine core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine involves multiple steps. The process typically starts with the formation of the triazolo-pyridazine core. This can be achieved through the reaction of ethyl hydrazinecarboxylate with 3-ethyl-1,2,4-triazole-5-carboxylic acid under reflux conditions . The resulting intermediate is then subjected to cyclization reactions to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyridine rings.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different pharmacological properties and applications .

Scientific Research Applications

3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The compound’s triazolo-pyridazine core allows it to form hydrogen bonds and hydrophobic interactions with target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C19H21N7O/c1-2-16-21-22-17-5-6-18(23-26(16)17)24-9-14-11-25(12-15(14)10-24)19(27)13-4-3-7-20-8-13/h3-8,14-15H,2,9-12H2,1H3

InChI Key

WGQFVWDSVLILDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN=CC=C5

Origin of Product

United States

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